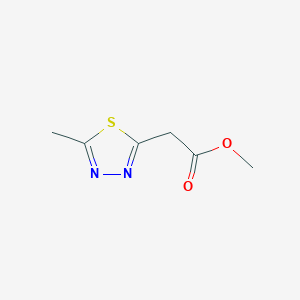

Methyl 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate” is a derivative of 1,3,4-thiadiazole . Thiadiazole derivatives have been the subject of considerable interest for designing new antitumor agents . They have shown a wide range of therapeutic activities like antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, and anti-leishmanial .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with suitable solvents . For example, N4-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-2,4-diamine derivatives have been synthesized by the reaction of 2-amino-5-methyl-1,3,4-thiadiazole and chloroaecetylchloride with suitable solvent, then cyclized with thiourea at reflux temperature in methanol .科学的研究の応用

Synthesis and Reactions in Medicinal Chemistry

Methyl 2-(thiazol-2-ylcarbamoyl)acetate, related to Methyl 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate, was synthesized and used in creating various derivatives with potential medicinal properties. For example, it was used to produce thiosemicarbazide, triazole, and Schiff base derivatives, some of which showed promising antihypertensive α-blocking activity (Abdel-Wahab et al., 2008).

Role in Antibiotic Synthesis

Methyl 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetate, closely related to the compound , was important in synthesizing a side-chain of fourth-generation cephem antibiotics, a class of β-lactam antibiotics (Tatsuta et al., 1994).

Electrochemical Applications

The electrochemical synthesis of 1,3,4-thiadiazol-2-ylthio-substituted catechols in aqueous medium was studied, involving a compound similar to this compound. This research highlights the compound's potential in advanced chemical synthesis techniques (Zeng et al., 2009).

Analgesic, Anti-Inflammatory, and Antimicrobial Activities

Research involving derivatives of 5-methyl-2-benzoxazolinone, a related compound, demonstrated significant activities in the analgesic-anti-inflammatory field. These derivatives showed potential for pharmaceutical development (Salgın-Gökşen et al., 2007).

Applications in Antiviral Research

A study synthesized novel 1,3,4-thiadiazole-1,2,3-triazole hybrids, starting from a molecule similar to this compound, and investigated their antiviral activity against COVID-19. This research is crucial for developing new antiviral agents (Rashdan et al., 2021).

Fungicidal and Antiviral Activities

A study on 5-methyl-1,2,3-thiadiazoles synthesized via the Ugi reaction demonstrated potential fungicidal and antivirus activities. This highlights the role of thiadiazoles in pesticide development (Zheng et al., 2010).

作用機序

Target of Action

Methyl 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate is a derivative of the thiazole group . Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds . They have been reported to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . .

Mode of Action

For instance, the thiazole ring’s aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution .

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Thiazole derivatives are known to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

将来の方向性

The future directions for research on “Methyl 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate” and related compounds could involve further exploration of their therapeutic potential. Given their wide range of activities, these compounds could be investigated for potential applications in treating various diseases, including cancer .

生化学分析

Biochemical Properties

It is known that thiadiazole derivatives, which include this compound, have been synthesized and tested for their antimicrobial activity .

Cellular Effects

The cellular effects of Methyl 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate are currently not well-documented. Related thiadiazole derivatives have shown antimicrobial activity against E. coli, B. mycoides, and C. albicans . This suggests that these compounds may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that thiadiazole derivatives can exert their effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Related compounds have been studied for their stability, degradation, and long-term effects on cellular function .

Metabolic Pathways

Thiadiazole derivatives are known to interact with various enzymes and cofactors .

特性

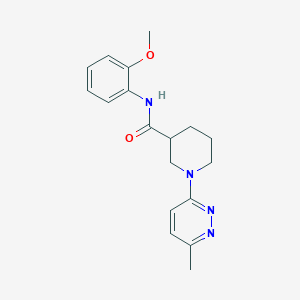

IUPAC Name |

methyl 2-(5-methyl-1,3,4-thiadiazol-2-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c1-4-7-8-5(11-4)3-6(9)10-2/h3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASORTTCEDZBERK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{3-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide](/img/structure/B2834155.png)

![6-Chloro-N-[(4-methoxythian-4-yl)methyl]quinazolin-4-amine](/img/structure/B2834158.png)

![4-cyano-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2834160.png)

![N-(4-ethylphenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2834161.png)

![1-(methylsulfonyl)-5-[1-methyl-1-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazole-4-carbonitrile](/img/structure/B2834169.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2834171.png)